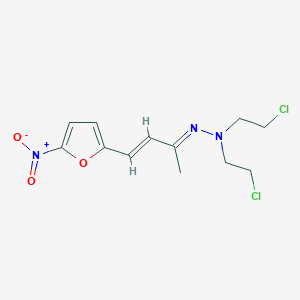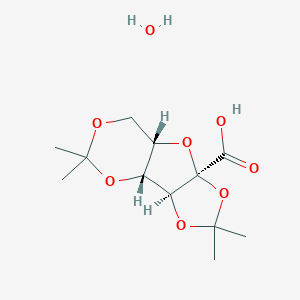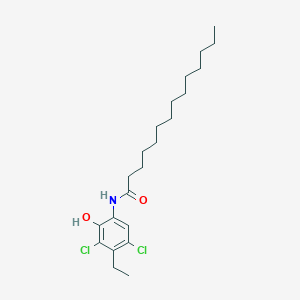
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide, also known as AEA, is an endocannabinoid that plays a crucial role in the endocannabinoid system. It is a lipid molecule that is produced in the body and acts as a natural agonist for the cannabinoid receptors. AEA has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide acts as an agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain perception.
Efectos Bioquímicos Y Fisiológicos
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce pain perception, and promote neurogenesis. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide also plays a role in the regulation of appetite, mood, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in lab experiments is that it is a naturally occurring molecule in the body, which makes it easier to study its effects on physiological processes. However, N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide is a lipid molecule that is difficult to work with in the lab, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide. One area of interest is the role of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in the regulation of mood and anxiety. Another area of interest is the potential therapeutic applications of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in the treatment of pain and inflammation. Additionally, further research is needed to understand the mechanisms underlying the effects of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide on neurogenesis and appetite regulation.
Métodos De Síntesis
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide is synthesized in the body from arachidonic acid by the action of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). It can also be synthesized in the laboratory by the reaction of 3,5-dichloro-4-ethyl-2-hydroxybenzoyl chloride with tetradecylamine.
Aplicaciones Científicas De Investigación
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has been found to have several potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has also been found to play a role in the regulation of appetite, mood, and sleep.
Propiedades
Número CAS |
103429-11-4 |
|---|---|
Nombre del producto |
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide |
Fórmula molecular |
C22H35Cl2NO2 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide |
InChI |
InChI=1S/C22H35Cl2NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20(26)25-19-16-18(23)17(4-2)21(24)22(19)27/h16,27H,3-15H2,1-2H3,(H,25,26) |
Clave InChI |
QOMGCCJNANBUPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Sinónimos |
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




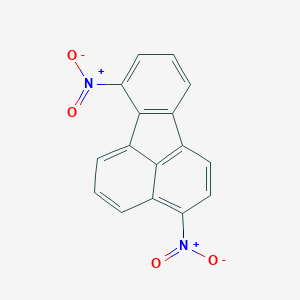
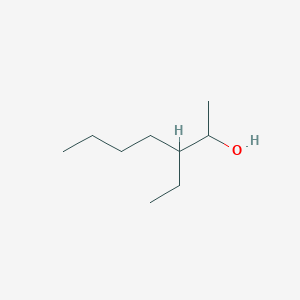
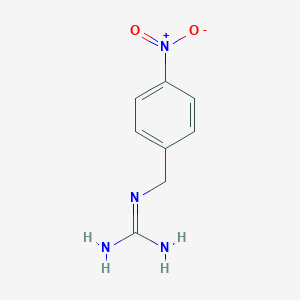

![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)

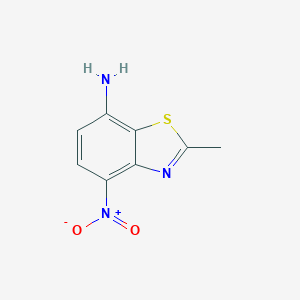
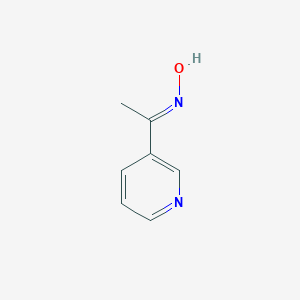
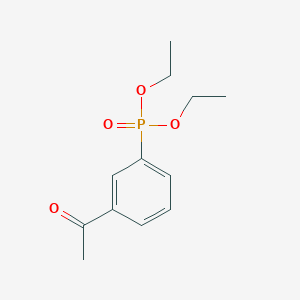
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
